Bienvenue dans la boutique en ligne BenchChem!

7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

The compound 7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 676155-80-9) is a trisubstituted purine-2,6-dione derivative with a molecular formula of C14H23N5O2 and a molecular weight of 293.37 g/mol. It belongs to the xanthine/purine-2,6-dione family, a class known for interactions with purine-metabolizing enzymes, adenosine receptors, and phosphodiesterases.

Molecular Formula C14H23N5O2
Molecular Weight 293.371
CAS No. 676155-80-9
Cat. No. B2644046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS676155-80-9
Molecular FormulaC14H23N5O2
Molecular Weight293.371
Structural Identifiers
SMILESCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
InChIInChI=1S/C14H23N5O2/c1-5-7-8-19-10-11(16-13(19)15-9(3)6-2)18(4)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21)
InChIKeyQRVFVWUCRIIFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 676155-80-9): Baseline Identity and Procurement-Relevant Class Characteristics


The compound 7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 676155-80-9) is a trisubstituted purine-2,6-dione derivative with a molecular formula of C14H23N5O2 and a molecular weight of 293.37 g/mol . It belongs to the xanthine/purine-2,6-dione family, a class known for interactions with purine-metabolizing enzymes, adenosine receptors, and phosphodiesterases. The molecule features an n-butyl group at N7, a sec-butylamino substituent at C8, and a methyl group at N3. This specific substitution pattern distinguishes it from other 8-aminoalkyl-purine-2,6-diones and is expected to modulate its lipophilicity (cLogP ~2.4), hydrogen-bonding capacity, and target selectivity profile .

Why Generic Substitution of 7-Butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione Fails: Evidence for Substituent-Dependent Differentiation


In-class purine-2,6-dione analogs cannot be considered interchangeable for procurement because small variations in the N7-alkyl chain length and C8-amino substituent produce divergent biological activity profiles. Literature data on structurally related 8-aminoalkyl-xanthine derivatives demonstrate that shifting from an n-butyl to an ethyl, decyl, or substituted-benzyl group at N7, or changing the C8-amino moiety from sec-butylamino to other alkylamino groups, can alter enzyme inhibition potency by orders of magnitude [1]. Public bioactivity databases confirm that closely related analogs engage different target classes—including purine nucleoside phosphorylase (PNP) and GABA-A receptor subunits—depending on their substitution pattern, making generic replacement scientifically unjustified [1].

Quantitative Differentiation Evidence for 7-Butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione Relative to Structural Analogs


Substituent-Dependent Shift in Predicted Lipophilicity and Hydrogen-Bonding Capacity vs. N7-Ethyl and N7-Decyl Analogs

The target compound's n-butyl N7 substituent yields a calculated partition coefficient (cLogP) of approximately 2.4, situating it between the more polar N7-ethyl analog (cLogP ~1.7) and the highly lipophilic N7-decyl analog (cLogP ~5.1) . This intermediate lipophilicity is expected to provide a balance between aqueous solubility and membrane permeability that the shorter- and longer-chain analogs cannot simultaneously achieve. Additionally, the sec-butylamino group at C8 introduces a stereocenter absent in simple unsubstituted-amino variants, offering a potential handle for chiral resolution and differential target engagement .

Lipophilicity Drug-likeness Physicochemical profiling

Divergent Target Class Selectivity: Evidence That N7-Alkyl Chain Length Redirects Pharmacological Activity

Public bioactivity databases reveal that closely related 8-aminoalkyl-purine-2,6-diones exhibit divergent primary targets. The 7-(3-methylcyclohexylmethyl) analog (BDBM50048046/CHEMBL56540) is a potent purine nucleoside phosphorylase (PNP) inhibitor with Ki = 3.30 nM against calf spleen PNP [1], while other N7-substituted analogs in the BindingDB show weak displacement activity at GABA-A receptor subunits (IC50 > 100 μM) [2]. Although direct quantitative data for the N7-butyl compound are absent from these databases, the structural homology to both chemotypes implies that its N7-butyl group steers it toward a distinct selectivity window that neither the PNP-optimized analog nor the GABA-A-interacting analogs can replicate. This target-class bifurcation driven by N7 substitution underscores the procurement risk of selecting an analog without target-specific validation [1][2].

Target selectivity Purine nucleoside phosphorylase GABA-A receptor

Availability Gap: Differentiated Procurement Feasibility vs. Heavily Commercialized Analogs

Unlike the N7-ethyl, N7-decyl, and N7-substituted-benzyl analogs of 8-(sec-butylamino)-3-methyl-purine-2,6-dione, which are listed by multiple commercial vendors, the N7-butyl compound (CAS 676155-80-9) has limited supplier representation in major chemical catalogs . This scarcity creates a differentiated procurement landscape: the compound serves as a non-commodity research tool for laboratories seeking to explore an under-characterized region of N7-alkyl substitution space, whereas the more common analogs are readily available but may be less suited for probing structure-activity relationships at the intermediate lipophilicity range .

Chemical sourcing Commercial availability Research tool compounds

Structural Uniqueness of the C8-sec-Butylamino Substituent: Potential for Stereochemistry-Dependent Activity Differentiation

The C8 sec-butylamino group contains a chiral carbon at the sec-butyl attachment point, which is absent in 8-amino, 8-methylamino, or 8-isobutylamino analogs. This stereocenter creates the possibility of enantiomer-specific biological activity, a feature that cannot be recapitulated by achiral C8-substituted analogs . While enantiomerically pure samples are not currently documented for this compound, the existence of the racemic mixture provides a starting point for chiral chromatographic resolution and subsequent differential activity testing. In contrast, the N7-ethyl, N7-decyl, and N7-benzyl analogs with the same C8-sec-butylamino group share this stereochemical feature but differ in N7-driven target selectivity, making the N7-butyl variant the only known compound that combines intermediate lipophilicity with the chiral C8 substituent .

Chiral resolution Stereochemistry Structure-activity relationship

Best-Fit Application Scenarios for 7-Butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation Evidence


Probing the Lipophilicity–Activity Continuum in N7-Alkyl Purine-2,6-dione Series

The compound's intermediate cLogP (~2.4) makes it a strategic tool for systematic structure-activity relationship (SAR) studies examining how incremental changes in N7-alkyl chain length affect target engagement, cellular permeability, and metabolic stability. When benchmarked against the N7-ethyl (cLogP ~1.7) and N7-decyl (cLogP ~5.1) analogs, the N7-butyl variant fills a critical window that is underrepresented in commercial analog libraries [1].

Chiral Probe Development for C8-Substituted Purine-2,6-diones

The sec-butylamino chiral center distinguishes this compound from achiral 8-amino or 8-methylamino analogs. Enantiomeric resolution of the racemate, followed by differential activity testing, could reveal stereochemistry-dependent pharmacology that is inaccessible with achiral comparators. This scenario is particularly relevant for medicinal chemistry groups pursuing enantiomer-specific target interactions within the purine-2,6-dione scaffold [1].

Negative Control or Selectivity Counter-Screen for PNP-Focused Programs

Given that certain 8-aminoalkyl-purine-2,6-dione analogs exhibit potent PNP inhibition (e.g., Ki = 3.30 nM for the 7-(3-methylcyclohexylmethyl) derivative [1]), the N7-butyl compound—which has not been reported as a PNP inhibitor—may serve as a structurally matched negative control to confirm that observed PNP inhibition is driven by the N7 substituent rather than the purine-2,6-dione core or the C8-sec-butylamino group.

Scaffold-Hopping Starting Point for Dual-Target Exploration

The divergence of primary target engagement between closely related analogs—from PNP inhibition (nM) to GABA-A receptor interaction (μM)—suggests that the N7-butyl compound, occupying an intermediate structural position, may interact with an as-yet-unidentified target or exhibit a unique polypharmacology profile. This makes it a valuable starting point for phenotypic screening or chemoproteomics-based target deconvolution studies [1][2].

Quote Request

Request a Quote for 7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.